molecular formula C19H24ClN3O B000740 Benzydamine hydrochloride CAS No. 132-69-4

Benzydamine hydrochloride

Cat. No.: B000740
CAS No.: 132-69-4
M. Wt: 345.9 g/mol
InChI Key: HNNIWKQLJSNAEQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, acting as a prostaglandin synthetase inhibitor .

Mode of Action

This compound interacts with its targets by decreasing the synthesis of pro-inflammatory cytokines, particularly TNF-α and IL-1β . It also inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . Unlike traditional NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base .

Biochemical Pathways

The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This selective inhibition of pro-inflammatory cytokines helps to reduce inflammation and pain in the affected areas.

Pharmacokinetics

When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Oral doses of benzydamine are well absorbed, and plasma drug concentrations reach a peak fairly rapidly (e.g., 0.8 micrograms/ml after a 100-mg dose) and then decline with a half-life of about 13 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of benzydamine’s action include pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It reduces histamine-induced vasodilation and vascular permeability

Action Environment

The oral environment and microbiota are fundamental in mucositis development, being involved in susceptibility to infections and in ulceration consequences The effectiveness of benzydamine can be influenced by the specific conditions of the oral environment, such as the presence of inflammation or infection

Biochemical Analysis

Biochemical Properties

Benzydamine hydrochloride has several properties that contribute to its anti-inflammatory activity. These include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . It also inhibits the oxidative burst of neutrophils . A major contrast with other NSAIDs is that this compound is a weak inhibitor of the synthesis of prostaglandins .

Cellular Effects

This compound has been shown to reduce the basal production of both prostaglandin E2 (PGE2) and 6-keto-PGF1 alpha, the stable breakdown product of prostaglandin I2 (PGI2), in unstimulated human gingival fibroblasts . This indicates that it can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation . It also demonstrates membrane stabilization, including inhibition of granule release from neutrophils .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully studied. It is known that it is used in high doses as a psychotropic substance for oral administration, having similar properties to lysergic acid diethylamide (LSD) .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully elucidated. It is known that it does not interfere with prostaglandin synthesis, like other NSAIDs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully studied. It is known that it is used topically for the treatment of the mouth and as a gel for application to inflamed joints .

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNIWKQLJSNAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

642-72-8 (Parent)
Record name Benzydamine hydrochloride [USAN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1045293
Record name Benzydamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

132-69-4
Record name Benzidamine hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=132-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzydamine hydrochloride [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine hydrochloride
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Record name Benzydamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride
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Record name BENZYDAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of benzydamine hydrochloride?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]

Q2: Does this compound solely target prostaglandin synthesis?

A2: While prostaglandin synthesis inhibition is a key mechanism, this compound also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]

Q3: How does this compound compare to aspirin-like NSAIDs in its mechanism?

A3: Although both this compound and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, this compound’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Several studies employ spectroscopic techniques for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine this compound and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]

Q6: How does this compound perform in various formulations?

A6: this compound is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]

Q7: Are there any concerns regarding the staining potential of this compound formulations?

A7: One study investigated the staining potential of different mouthwashes, including this compound, on provisional acrylic resin. Interestingly, this compound exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]

Q8: Does this compound possess any catalytic properties?

A8: The scientific literature primarily focuses on this compound's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.

Q9: What is the typical route of administration for this compound?

A9: this compound is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]

Q10: Has this compound been investigated for its antibacterial activity?

A10: Yes, studies demonstrate this compound's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]

Q11: Are there studies comparing this compound's efficacy with other agents like chlorhexidine?

A11: Several studies have compared this compound's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, this compound offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]

Q12: What is the evidence for this compound's efficacy in managing radiation-induced oral mucositis?

A12: Research suggests that this compound is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]

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